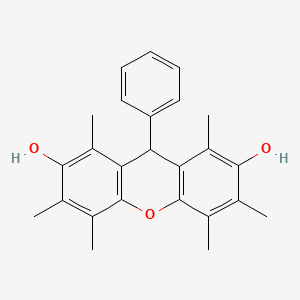![molecular formula C10H10O3S B14261185 2-[(Benzenesulfonyl)methyl]prop-2-enal CAS No. 167390-74-1](/img/structure/B14261185.png)
2-[(Benzenesulfonyl)methyl]prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Benzenesulfonyl)methyl]prop-2-enal is an organic compound characterized by the presence of a benzenesulfonyl group attached to a prop-2-enal structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]prop-2-enal typically involves the reaction of benzenesulfonyl chloride with an appropriate aldehyde under controlled conditions. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride as a catalyst to facilitate the reaction . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to dissolve the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Benzenesulfonyl)methyl]prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions on the benzene ring.
Major Products Formed
Oxidation: Benzenesulfonic acid derivatives.
Reduction: 2-[(Benzenesulfonyl)methyl]prop-2-enol.
Substitution: Various substituted benzenesulfonyl derivatives.
Aplicaciones Científicas De Investigación
2-[(Benzenesulfonyl)methyl]prop-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(Benzenesulfonyl)methyl]prop-2-enal involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The benzenesulfonyl group can enhance the compound’s reactivity and specificity towards certain enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-[(Benzenesulfonyl)methyl]prop-2-enoate: Similar structure but with an ester group instead of an aldehyde.
2-[(Benzenesulfonyl)methyl]benzoic acid: Contains a carboxylic acid group instead of an aldehyde.
Uniqueness
2-[(Benzenesulfonyl)methyl]prop-2-enal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its ester and carboxylic acid analogs. This makes it particularly useful in specific synthetic applications where the aldehyde functionality is required.
Propiedades
Número CAS |
167390-74-1 |
|---|---|
Fórmula molecular |
C10H10O3S |
Peso molecular |
210.25 g/mol |
Nombre IUPAC |
2-(benzenesulfonylmethyl)prop-2-enal |
InChI |
InChI=1S/C10H10O3S/c1-9(7-11)8-14(12,13)10-5-3-2-4-6-10/h2-7H,1,8H2 |
Clave InChI |
QMWBEPZGOMZYBN-UHFFFAOYSA-N |
SMILES canónico |
C=C(CS(=O)(=O)C1=CC=CC=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


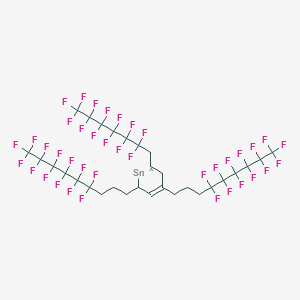
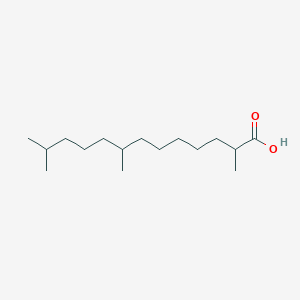
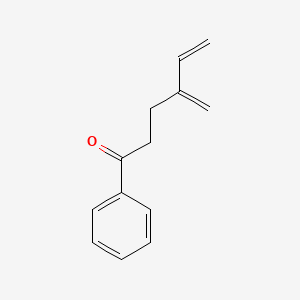



![Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]-](/img/structure/B14261158.png)
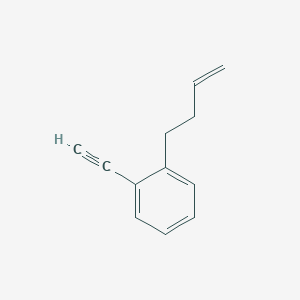
![6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14261170.png)
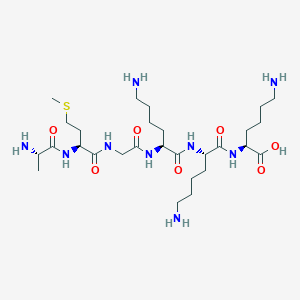
![4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine](/img/structure/B14261173.png)
![(2E)-{[(E)-Glycyl]imino}acetic acid](/img/structure/B14261175.png)

